molecular formula C27H27N5O3 B4556249 2-{3-[4-(4-methoxyphenyl)piperazino]-3-oxopropyl}-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a][1,3]benzimidazol-4-yl cyanide

2-{3-[4-(4-methoxyphenyl)piperazino]-3-oxopropyl}-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a][1,3]benzimidazol-4-yl cyanide

Cat. No.: B4556249
M. Wt: 469.5 g/mol
InChI Key: LMBVDOQRIQXJNJ-UHFFFAOYSA-N
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Description

2-{3-[4-(4-methoxyphenyl)piperazino]-3-oxopropyl}-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a][1,3]benzimidazol-4-yl cyanide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[4-(4-methoxyphenyl)piperazino]-3-oxopropyl}-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a][1,3]benzimidazol-4-yl cyanide involves multiple steps, each requiring specific reagents and conditions

    Core Structure Formation: The initial step involves the synthesis of the pyrido[1,2-a][1,3]benzimidazole core. This can be achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.

    Functional Group Introduction: The next step involves the introduction of the piperazine moiety and the methoxyphenyl group. This can be accomplished through nucleophilic substitution reactions using suitable halogenated precursors.

    Final Modifications: The final step includes the introduction of the cyanide group and other functional groups. This can be achieved through reactions such as nucleophilic addition or substitution, often under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-{3-[4-(4-methoxyphenyl)piperazino]-3-oxopropyl}-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a][1,3]benzimidazol-4-yl cyanide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.

    Substitution: Halogenated precursors, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated forms of the compound.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific receptors or enzymes.

    Pharmacology: It can be used to study the pharmacokinetics and pharmacodynamics of new therapeutic agents.

    Materials Science: The compound’s functional groups may impart specific properties, making it useful in the development of new materials with desired characteristics.

    Biological Research: It can be used as a probe to study biological pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 2-{3-[4-(4-methoxyphenyl)piperazino]-3-oxopropyl}-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a][1,3]benzimidazol-4-yl cyanide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of multiple functional groups, which may impart distinct chemical and biological properties

Properties

IUPAC Name

2-[3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-3-methyl-1-oxo-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N5O3/c1-18-21(27(34)32-24-6-4-3-5-23(24)29-26(32)22(18)17-28)11-12-25(33)31-15-13-30(14-16-31)19-7-9-20(35-2)10-8-19/h3-10,29H,11-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMBVDOQRIQXJNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C3=CC=CC=C3NC2=C1C#N)CCC(=O)N4CCN(CC4)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{3-[4-(4-methoxyphenyl)piperazino]-3-oxopropyl}-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a][1,3]benzimidazol-4-yl cyanide
Reactant of Route 2
Reactant of Route 2
2-{3-[4-(4-methoxyphenyl)piperazino]-3-oxopropyl}-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a][1,3]benzimidazol-4-yl cyanide
Reactant of Route 3
2-{3-[4-(4-methoxyphenyl)piperazino]-3-oxopropyl}-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a][1,3]benzimidazol-4-yl cyanide
Reactant of Route 4
Reactant of Route 4
2-{3-[4-(4-methoxyphenyl)piperazino]-3-oxopropyl}-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a][1,3]benzimidazol-4-yl cyanide
Reactant of Route 5
Reactant of Route 5
2-{3-[4-(4-methoxyphenyl)piperazino]-3-oxopropyl}-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a][1,3]benzimidazol-4-yl cyanide
Reactant of Route 6
Reactant of Route 6
2-{3-[4-(4-methoxyphenyl)piperazino]-3-oxopropyl}-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a][1,3]benzimidazol-4-yl cyanide

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